molecular formula C26H23NO6 B613528 Fmoc-D-Asp(OBzl)-OH CAS No. 150009-58-8

Fmoc-D-Asp(OBzl)-OH

Cat. No.: B613528
CAS No.: 150009-58-8
M. Wt: 445.47
InChI Key: OQGAELAJEGGNKG-HSZRJFAPSA-N
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Description

Fmoc-D-Asp(OBzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-aspartic acid benzyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be removed under mild conditions, making it suitable for synthesizing complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asp(OBzl)-OH typically involves the protection of the amino group of D-aspartic acid with the Fmoc group and the protection of the carboxyl group with the benzyl ester. The process generally includes the following steps:

    Protection of the Amino Group: The amino group of D-aspartic acid is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Protection of the Carboxyl Group: The carboxyl group is protected by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Asp(OBzl)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be removed via hydrogenation.

    Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester removal.

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM) for peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in the synthesis of larger peptide chains or proteins.

Scientific Research Applications

Fmoc-D-Asp(OBzl)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for creating complex molecules.

    Biology: It aids in the study of protein structure and function by allowing the synthesis of specific peptide sequences.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the production of synthetic peptides for various applications, including diagnostics and biotechnology.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Asp(OtBu)-OH: Similar to Fmoc-D-Asp(OBzl)-OH but with a tert-butyl ester protecting group instead of a benzyl ester.

    Fmoc-L-Asp(OBzl)-OH: The L-isomer of this compound, used in similar applications but with different stereochemistry.

Uniqueness

This compound is unique due to its specific protecting groups, which offer distinct advantages in peptide synthesis. The benzyl ester provides stability under acidic conditions, while the Fmoc group allows for mild deprotection. This combination makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGAELAJEGGNKG-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144570
Record name 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150009-58-8, 86060-84-6
Record name 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150009-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-aspartic acid 4-benzyl ester
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